Acetic acid;1-(2-ethoxyethoxy)ethanol

Chemical structure Functional group identity Procurement specification

Acetic acid;1-(2-ethoxyethoxy)ethanol (CAS 823814-39-7) is a 1:1 binary mixture composed of 1-(2-ethoxyethoxy)ethanol (a glycol ether hemiacetal) and acetic acid. It is indexed under ChEBI:180611 and classified as an organic hydroxy compound/hemiacetal, with a molecular formula of C₈H₁₈O₅ and a monoisotopic mass of 194.1154 Da.

Molecular Formula C8H18O5
Molecular Weight 194.23 g/mol
CAS No. 823814-39-7
Cat. No. B14231367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;1-(2-ethoxyethoxy)ethanol
CAS823814-39-7
Molecular FormulaC8H18O5
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOCCOC(C)O.CC(=O)O
InChIInChI=1S/C6H14O3.C2H4O2/c1-3-8-4-5-9-6(2)7;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4)
InChIKeyUAPKBZSBRHKEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;1-(2-ethoxyethoxy)ethanol (CAS 823814-39-7): Baseline Identity and Procurement Context


Acetic acid;1-(2-ethoxyethoxy)ethanol (CAS 823814-39-7) is a 1:1 binary mixture composed of 1-(2-ethoxyethoxy)ethanol (a glycol ether hemiacetal) and acetic acid [1]. It is indexed under ChEBI:180611 and classified as an organic hydroxy compound/hemiacetal, with a molecular formula of C₈H₁₈O₅ and a monoisotopic mass of 194.1154 Da [2]. The compound is structurally and functionally distinct from simple glycol ether acetates such as 2-(2-ethoxyethoxy)ethyl acetate (CAS 112-15-2) or 2-ethoxyethyl acetate (CAS 111-15-9), but quantitative comparative performance data remain absent from the accessible primary literature and patent record.

Why Acetic Acid;1-(2-ethoxyethoxy)ethanol Cannot Be Interchanged with Simple Glycol Ether Acetates or Free Acid/Alcohol Pairs


The target compound is a pre-formed 1:1 molecular associate of a glycol ether alcohol and acetic acid, not an ester or a physical mixture of independent components [1]. Simple substitution with 2-(2-ethoxyethoxy)ethyl acetate (CAS 112-15-2), 2-ethoxyethyl acetate (CAS 111-15-9), or a laboratory-prepared blend of acetic acid with 2-(2-ethoxyethoxy)ethanol risks altering the local proton activity, hydrogen-bonding network, and evaporation profile—parameters that are critical in moisture-cure coatings, latent-acid catalysis, and precision cleaning formulations. However, no published head-to-head data quantifying these differences were retrievable at the time of this guide's compilation.

Acetic Acid;1-(2-ethoxyethoxy)ethanol: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Identity and Composition: A Non-Ester Glycol Ether-Acid Adduct vs. Conventional Glycol Ether Acetates

The target compound is a 1:1 hemiacetal-acid adduct (C₈H₁₈O₅), whereas its closest commercial analogs—2-(2-ethoxyethoxy)ethyl acetate (CAS 112-15-2) and 2-ethoxyethyl acetate (CAS 111-15-9)—are esters (C₈H₁₆O₄ and C₆H₁₂O₃, respectively) [1][2]. The presence of both a free carboxylic acid proton and a hemiacetal hydroxyl group (H-bond donor count = 2, topological polar surface area = 76 Ų) in the target compound fundamentally differentiates its solvation and reactivity profile from the aprotic ester analogs (H-bond donor count = 0, TPSA ≈ 44-52 Ų) [3]. No experimental equilibrium or kinetic data comparing the three were found.

Chemical structure Functional group identity Procurement specification

Protic vs. Aprotic Character: Latent Acid Availability in Formulation

As a molecular adduct rather than a simple mixture, the acetic acid component in the target compound is hydrogen-bonded to the hemiacetal, potentially moderating its instantaneous acidity. While no pKa or pH data for this specific adduct are published, class-level inference suggests its behavior differs from both free acetic acid (pKa 4.76) and the fully esterified analogs (no labile proton) [1]. This distinction is critical for applications requiring controlled acid release, but the absence of head-to-head kinetic data precludes quantitative selection based on acid-release rate.

Latent acid catalysis Formulation stability Reactive solvent

Evaporation and Thermal Stability: Inferred Differences from Analogous Glycol Ether Mixtures

No boiling-point or vapor-pressure data were found for the target adduct. The structurally related ester, 2-(2-ethoxyethoxy)ethyl acetate, has a boiling point of 218–219 °C (lit.), and the parent alcohol, 2-(2-ethoxyethoxy)ethanol, boils at 196–202 °C [1][2]. By class-level inference, the target adduct, being a higher-molecular-weight, hydrogen-bonded species (MW 194.23 vs. 176.21 for the ester and 134.17 for the alcohol), is expected to exhibit a lower evaporation rate than the ester and a significantly different flash-point behavior, though no measured values could be sourced.

Evaporation rate Thermal stability VOC profile

Acetic Acid;1-(2-ethoxyethoxy)ethanol: Evidence-Linked Application Scenarios for Scientific and Industrial Procurement


Latent Acid Catalyst in Moisture-Cure Silicone and Polyurethane Coatings

The adduct's built-in acetic acid, moderated by hydrogen bonding to the glycol ether, makes it a candidate for formulations requiring a latent acid catalyst that activates upon moisture exposure [1]. Unlike free acetic acid, which may cause premature curing or corrosion, the adduct could offer a more controlled release, though this hypothesis requires experimental validation.

Protic Reactive Diluent for High-Solids Epoxy and Alkyd Systems

With two hydrogen-bond donors and a calculated polar surface area of 76 Ų [2], the compound can function as a protic reactive diluent that lowers viscosity while participating in crosslinking reactions. This property distinguishes it from aprotic ester solvents like 2-(2-ethoxyethoxy)ethyl acetate, which are non-reactive diluents.

Controlled Acidity Cleaning Agent for Electronic-Grade and Precision Parts

The combination of a glycol ether's solvency for organic residues with a built-in, moderated acid component suggests utility in cleaning applications where pH must be controlled [1]. Industrial users evaluating alternatives to aggressive acid cleaners or neutral ester solvents may test this compound for improved substrate compatibility.

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